4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride
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Overview
Description
4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H3ClN4. It is a white to yellow to brown solid with a molecular weight of 154.56 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride typically involves the reaction of 4,6-dihydroxypyrimidine-5-carbaldehyde oxime with phosphorus oxychloride (POCl3) in acetonitrile (CH3CN) at a temperature of 20-30°C . The reaction mixture is then treated with diisopropylethylamine (DIPEA) and heated to 80-85°C for 3 hours. The product is isolated by crystallization and purification steps .
Chemical Reactions Analysis
4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride can be compared with other similar compounds, such as:
2-Amino-4-chloropyrimidine: This compound is used in similar applications and has comparable chemical properties.
2-Chloropyrimidine-5-carbonitrile: Another related compound with similar uses in organic synthesis and research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and nitrile functional groups, which provide distinct reactivity and applications .
Properties
IUPAC Name |
4-amino-2-chloropyrimidine-5-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4.ClH/c6-5-9-2-3(1-7)4(8)10-5;/h2H,(H2,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISYXOUCEYTXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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